molecular formula C10H13NO3 B060810 Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate CAS No. 161282-57-1

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate

Cat. No. B060810
M. Wt: 195.21 g/mol
InChI Key: NSHLHMBABZKJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate and related derivatives involves various strategies, including the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones utilizing the Hantzsch reaction for in situ hydrolysis of tert-butyl esters to generate pyrrole-3-carboxylic acids in a single microreactor process (Herath & Cosford, 2010). This method highlights the efficiency and innovation in synthesizing pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of related compounds like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined using X-ray diffraction, showcasing the envelope conformation of the proline ring and intermolecular hydrogen bonds (Naveen et al., 2007). These studies provide insights into the three-dimensional arrangement of atoms in these compounds and their electronic structures.

Chemical Reactions and Properties

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, offering a broad range of functionalities. Reactions include nitrile anion cyclization to substituted pyrrolidines for synthesizing N-tert-butyl disubstituted pyrrolidines via a practical asymmetric synthesis approach, highlighting its versatility in organic synthesis (Chung et al., 2005).

Physical Properties Analysis

The physical properties of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate derivatives, such as melting points, boiling points, and solubility, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are determined by the compound's molecular structure and are essential for its handling and processing.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical substances, stability under various conditions, and the potential for forming derivatives, are integral for the compound's applications in drug development and material science. For instance, the reactivity of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate with maleic anhydride to form specific adducts demonstrates its utility in complex organic synthesis processes (Moskalenko & Boev, 2014).

Scientific Research Applications

  • Regio-selective Synthesis : A novel synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed, utilizing the tert-butyl moiety of 1-tert-butyl-1H-pyrrole for selective, un-symmetrical substitutions (Nguyen, Schiksnis, & Michelotti, 2009).

  • Continuous Flow Synthesis : The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates was reported. This method was used in the multistep synthesis of pyrrole-3-carboxamides, including two CB1 inverse agonists (Herath & Cosford, 2010).

  • Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A rapid and high yield synthetic method was established for this compound (Zhang, Ye, Xu, & Xu, 2018).

  • Crystal Structure Analysis : The structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one and related compounds were analyzed, focusing on the planarity of the substituted pyrrole rings (Dazie, Ludvík, Fábry, & Eigner, 2017).

  • Organocatalyzed Synthesis : A study described the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This method yielded the product as a racemic mixture (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

  • Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : This paper details the synthesis of various 1H-pyrrole-2-carboxylates, showcasing the versatility of pyrrole derivatives in organic synthesis (Porta, Capuzzi, & Bettarini, 1994).

  • Hydroformylation of Oxazoline Derivatives : Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to produce formyl products, important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Safety And Hazards

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is classified as a warning under the GHS07 hazard classification . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate could involve its use in the synthesis of biologically active natural products . It could also be used in the preparation of other chemical compounds .

properties

IUPAC Name

tert-butyl 2-formylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHLHMBABZKJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407861
Record name tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate

CAS RN

161282-57-1
Record name tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161282-57-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of pyrrole-2-carboxaldehyde (9.5 g, 0.1 mol), (BOC)2O (24.0 g, 0.11 mol) and DMAP (0.25 g) in THF (150 ml) was stirred at room temperature for 16 h. The solvent was removed under vacuum and the residue dissolved in CH2Cl2 (200 ml) and washed with 10% citric add, water and brine. The organic layer was dried (Na2SO4) and evaporated to give the desired product (20.9 g, 95%); δ (360 MHz, CDCl3) 1.65 (9H, s, 3 of CH3), 6.28-6.30 (1H, m, Ar--H), 7.18-7.19 (1H, m, Ar--H), 7.43-7.45 (1H, m, Ar--H). 2. trans-Methyl-2-N-tert-butyloxycarbonylpyrrol-2-yl)acrylate Prepared from the preceding aldehyde and methyl diethylphosphonoacetate as described for Intermediate 4 (step 3). The product (98%) was obtained as a pale yellow oil; δ (360 MHz, CDCl3) 1.63 (9H, s, 3 of CH3), 3.78 (3H, s, CH3), 6.21 (1H, d, J=16.0 Hz, vinyl CH), 6.21-6.22 (1H, m, Ar--H), 6.69-6.71 (1H, m, Ar--H), 7.38-7.39 (1H, m, Ar--H), 8.30 (1H, d, J=16.0 Hz, vinyl CH).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Reactant of Route 4
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Reactant of Route 5
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Reactant of Route 6
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate

Citations

For This Compound
5
Citations
M Zhang, Y Ding, HX Qin, ZG Xu, HT Lan, DL Yang… - Molecular Diversity, 2020 - Springer
… A solution of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate (0.5 mmol) and amine (0.5 mmol) in MeOH (1 mL) was stirred at room temperature for 10 min in a 10-mL microwave vial. …
Number of citations: 17 link.springer.com
BH Ganesh, AG Raj, B Aruchamy, P Nanjan… - …, 2023 - Wiley Online Library
… Tert-butyl 2-formyl-1H-pyrrole-1carboxylate, aniline, propionic acid, and benzyl isocyanide are dissolved in methanol and stirred overnight at room temperature. …
EA Kvyatkovskaya, PP Epifanova, KK Borisova… - Chemistry of …, 2021 - Springer
… tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate (1.3 g, 13.0 mmol) was added to a solution of 1-(furan-2-yl)-methanamine (1.20 ml, 13.0 mmol) in MeCN (60 ml) in the presence of …
Number of citations: 1 link.springer.com
KS Sadovnikov, DA Vasilenko, YA Gracheva… - …, 2023 - Wiley Online Library
A simple two‐step protocol for the synthesis of 3‐aryl/hetaryl‐4‐nitro‐5‐styrylisoxazole was elaborated. A large series of novel 5‐styrylisoxazoles (36 compounds) containing various …
C Le Floch - 2011 - theses.fr
Le motif γ-butyrolactone est une entité naturelle très répandue et présente dans de nombreuses molécules à activité biologique. La substitution du cycle à cinq chaînons définit …
Number of citations: 4 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.